(1-Chloroethyl)benzene
Description
The Significance of Halogenated Aromatic Hydrocarbons in Synthetic Methodologies
Halogenated aromatic hydrocarbons are pivotal in organic synthesis due to the versatile reactivity of the carbon-halogen bond. rsc.org The halogen atom can act as a leaving group in nucleophilic substitution reactions or facilitate the formation of organometallic reagents, which are crucial for creating new carbon-carbon bonds. mpg.dersc.org This reactivity makes them essential building blocks for a wide array of more complex molecules. mpg.de Their applications span various industries, including pharmaceuticals, agrochemicals, and materials science. rsc.orgnumberanalytics.compcc.euiloencyclopaedia.org For instance, they are used as intermediates in the synthesis of drugs like antidepressants and antihistamines, as well as in the production of high-performance polymers and dyes. rsc.orgnumberanalytics.com
Contextualizing (1-Chloroethyl)benzene within Haloalkylbenzene Chemistry
This compound, also known as α-chloroethylbenzene, is a specific haloalkylbenzene with the chemical formula C₈H₉Cl. nih.govguidechem.com Its structure consists of a benzene (B151609) ring bonded to an ethyl group, with a chlorine atom attached to the benzylic carbon (the carbon atom directly attached to the benzene ring). This specific placement of the chlorine atom defines it as a benzylic halide and is crucial to its chemical behavior. wisdomlib.org
The compound is a colorless to light yellow liquid and is generally insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone (B3395972). guidechem.comalfa-chemistry.comsolubilityofthings.com It is recognized for its role as an intermediate in various chemical syntheses. guidechem.comsolubilityofthings.comsmolecule.com
Below is a table summarizing some of the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₉Cl |
| Molecular Weight | 140.61 g/mol nih.gov |
| Appearance | Colorless to light yellow liquid alfa-chemistry.com |
| Boiling Point | 80-81 °C at 17 Torr , 90 °C alfa-chemistry.com |
| Density | 1.046 g/cm³ (predicted) , 1.06 g/cm³ alfa-chemistry.com |
| CAS Number | 672-65-1 nih.gov |
Historical Perspectives on the Study of Benzylic Halides
The study of benzylic halides has a long history in organic chemistry, closely tied to the development of fundamental reaction mechanisms like nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions. The unique reactivity of the benzylic position, where a halogen is attached to a carbon adjacent to a benzene ring, has been a subject of extensive investigation. The stability of the intermediate benzyl (B1604629) carbocation in Sₙ1 reactions and the accessibility of the benzylic carbon in Sₙ2 reactions have made these compounds model substrates for mechanistic studies. researchgate.net Early research focused on understanding the factors that influence the competition between substitution and elimination pathways. Over the years, the development of new synthetic methods, such as the Friedel-Crafts reaction, provided ways to synthesize these compounds, further enabling their study and application. ontosight.aipsu.edu
Current Research Trajectories and Future Directions for this compound
Current research involving this compound and related benzylic halides is multifaceted. One significant area of focus is the development of more efficient and environmentally friendly synthetic methods. This includes the use of novel catalysts and reaction conditions to improve yields and selectivity while minimizing waste. mdpi.com For example, visible-light-induced, metal-free chlorination of ethylbenzene (B125841) has been shown to produce this compound with high selectivity. mdpi.com
Another active area of research is the application of this compound in the synthesis of complex organic molecules. Its ability to undergo various transformations, such as substitution and coupling reactions, makes it a valuable building block for creating new pharmaceuticals and materials. ontosight.ai For instance, it can be used as an initiator in atom transfer radical polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers. tcichemicals.com
Furthermore, computational studies are being employed to gain a deeper understanding of the reaction mechanisms involving benzylic halides. researchgate.netmaterialsciencejournal.org These theoretical investigations help to explain their reactivity and guide the design of new reactions and applications. The study of chiral versions of this compound, such as (R)-(1-chloroethyl)benzene and (S)-(1-chloroethyl)benzene, is also of interest for asymmetric synthesis, which is crucial in the development of enantiomerically pure drugs. mdpi.com
Future research will likely continue to explore these avenues, with an emphasis on developing sustainable synthetic routes and expanding the utility of this compound in creating novel and functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWADFFABIGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870747 | |
| Record name | (1-Chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-65-1 | |
| Record name | 1-Phenylethyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenylethyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (1-chloroethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1-Chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-chloroethyl)benzene | |
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| Record name | (1-CHLOROETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234V97K06A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations
Synthesis of (1-Chloroethyl)benzene
The preparation of this compound is predominantly achieved through the direct chlorination of ethylbenzene (B125841) or by the addition of hydrogen chloride to styrene (B11656). Each method offers distinct advantages and proceeds through different mechanistic pathways.
Chlorination of Ethylbenzene
The chlorination of ethylbenzene can be directed to the ethyl side chain to produce this compound under specific reaction conditions that favor free radical mechanisms. In contrast, conditions promoting electrophilic aromatic substitution lead to chlorination on the benzene (B151609) ring. smolecule.com
The reaction of ethylbenzene with chlorine in the presence of UV light or heat primarily yields this compound. vaia.comyoutube.comdoubtnut.com This process occurs via a free radical chain reaction. The initiation step involves the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to heat or light. doubtnut.com
These highly reactive chlorine radicals then abstract a hydrogen atom from the ethyl group of ethylbenzene. This abstraction preferentially occurs at the benzylic position (the carbon atom attached to the benzene ring) due to the resonance stabilization of the resulting benzylic radical (C₆H₅CH•CH₃). youtube.comdoubtnut.com This benzylic radical is more stable than the primary radical that would be formed by abstraction of a hydrogen from the terminal methyl group. youtube.com The propagation cycle continues when the benzylic radical reacts with another molecule of Cl₂ to form the product, this compound, and a new chlorine radical. doubtnut.com
A laboratory preparation involves heating ethylbenzene to 70°C and introducing dry chlorine gas while irradiating with a quartz lamp. prepchem.com This method can yield a mixture containing mainly this compound along with a smaller amount of (2-chloroethyl)benzene, achieving a yield of approximately 90%. prepchem.com
It is crucial to control the rate of chlorine addition to prevent polychlorination. prepchem.com The reaction is typically followed by washing with water to remove any excess acid and drying over an anhydrous agent like calcium chloride before purification by vacuum distillation. prepchem.com
A study on the visible-light-driven, metal-free chlorination of ethylbenzene using N,N-dichloroacetamide as the chlorinating agent reported the exclusive formation of this compound in a 76% yield. mdpi.compreprints.org This reaction was carried out in dichloromethane (B109758) (DCM) and irradiated with blue LEDs for 8 hours under an argon atmosphere. mdpi.com
Table 1: Research Findings on Free Radical Chlorination of Ethylbenzene
| Chlorinating Agent | Catalyst/Initiator | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Cl₂ | Heat (70°C) and UV light | - | This compound and (2-chloro-ethyl)benzene | ~90% | prepchem.com |
A novel method for the chlorination of ethylbenzene utilizes tert-butyl hypochlorite (B82951) in the presence of iron-containing catalysts. sciforum.netsciforum.net This approach has been shown to produce this compound with a yield of over 50%. sciforum.net The reaction proceeds under mild conditions, typically at 20°C for 5 hours in a dichloromethane (CH₂Cl₂) solution. sciforum.net
The catalytic system involves a molar ratio of catalyst to alkylbenzene to tert-butyl hypochlorite of 1:100:100. sciforum.net Various iron-containing catalysts have been investigated, including FeCl₂·4H₂O, FeCl₂·6H₂O, Fe(C₅H₅)₂, and FeBr₂. sciforum.net In the absence of a catalyst, the reaction does not proceed. sciforum.net This iron-catalyzed method is considered an environmentally friendly approach for producing chlorinated aromatic compounds. sciforum.net
It is important to distinguish this side-chain chlorination from the ring chlorination that occurs when using Lewis acid catalysts like iron(III) chloride (FeCl₃) in the absence of light. smolecule.comquora.com Under those conditions, electrophilic aromatic substitution takes place, yielding a mixture of ortho- and para-chloroethylbenzene. smolecule.com
Microwave-assisted organic synthesis has emerged as a technique to accelerate reaction rates and improve yields. While specific studies on the microwave-assisted chlorination of ethylbenzene to this compound are not extensively detailed in the provided results, related research indicates the potential of this technology. Microwave heating can reduce processing time and save energy by enhancing chemical reactions. mdpi.com
For instance, the microwave-assisted chlorination of other alkyl aromatic hydrocarbons, such as p-xylene, has been explored using N-chlorosuccinimide (NCS) in the presence of ionic species. mdpi.compreprints.org These reactions, however, did not always result in the exclusive formation of the desired monochlorinated product. mdpi.compreprints.org The use of microwave-susceptible materials like silicon carbide (SiC) as reaction vessels offers advantages due to their high microwave absorptivity and corrosion resistance. acs.org
Alternative Synthetic Routes to this compound
Besides the direct chlorination of ethylbenzene, this compound can also be synthesized from styrene.
The addition of hydrogen chloride (HCl) to styrene represents a direct route to this compound. smolecule.com This reaction is an example of electrophilic addition to an alkene and follows Markovnikov's rule. beilstein-journals.orgyoutube.com The proton from HCl adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable benzylic carbocation. The subsequent attack of the chloride ion on this carbocation yields this compound. youtube.com
The reaction can be carried out by passing gaseous hydrogen chloride through a solution of styrene. google.com The presence of certain catalysts, such as dimethylaniline, can facilitate the reaction. google.com In one example, a solution of styrene in xylene was treated with gaseous HCl in the presence of dimethylaniline at room temperature. After 16 hours, the product, this compound, was isolated in a yield of approximately 98% of the calculated amount after purification. google.com The reaction can also be performed using solutions of HCl in solvents like diethyl ether. beilstein-journals.org
Table 2: Synthesis of this compound from Styrene and HCl
| Catalyst | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Dimethylaniline | Xylene | 16 hours | ~98% of calculated amount | google.com |
Synthesis from Acetophenone (B1666503) t-Butylhydrazone and Chlorine
The synthesis of this compound can be approached through various transformations. One specific, though less common, conceptual pathway involves the reaction of ketone hydrazones with chlorinating agents. Research into the chlorination of ketone phenylhydrazones with elemental chlorine has shown that this reaction leads to the formation of azo compounds. acs.org For instance, the chlorination of acetone (B3395972) phenylhydrazone with chlorine results in a mixture of chlorinated azoethanes. acs.org
Reactivity and Mechanistic Studies of this compound
The reactivity of this compound is dominated by transformations at the benzylic carbon, which is bonded to the chlorine atom. This position is activated by the adjacent benzene ring, making it susceptible to various reactions, most notably nucleophilic substitutions.
Nucleophilic Substitution Reactions at the Benzylic Carbon
The chlorine atom in this compound is a good leaving group, and the benzylic carbon is electrophilic, facilitating attack by nucleophiles. These reactions can proceed through different mechanisms, with the S(_N)1 pathway being particularly significant due to the structure of the molecule.
S(_N)1 Reaction Mechanisms and Carbocation Intermediates
The S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism is a stepwise process highly relevant to this compound. prepchem.comsioc-journal.cn The reaction begins with the rate-determining step: the spontaneous cleavage of the carbon-chlorine bond. prepchem.comsioc-journal.cn This heterolytic cleavage results in the formation of a chloride ion and a secondary benzylic carbocation (the 1-phenylethyl cation). sioc-journal.cn This carbocation is relatively stable due to resonance, where the positive charge is delocalized over the adjacent benzene ring. In the second, faster step, a nucleophile attacks the electrophilic carbocation, forming the final substitution product. sioc-journal.cnsigmaaldrich.com
Key Features of the S(_N)1 Reaction of this compound:
Rate Law: The reaction rate is unimolecular, depending only on the concentration of the substrate, this compound. Rate = k[(C(_8)H(_9)Cl)]. prepchem.com
Intermediate: A planar, sp-hybridized 1-phenylethyl carbocation is formed. sigmaaldrich.comnih.gov
Substrate Suitability: Secondary benzylic halides like this compound are excellent substrates for S(_N)1 reactions because they can form resonance-stabilized carbocations.
Influence of Solvent Polarity on S(_N)1 Pathway
The choice of solvent has a profound impact on the rate of S(_N)1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the S(_N)1 pathway. google.comntu.ac.uk These solvents possess large dipole moments and hydrogen bond-donating capabilities, which stabilize both the leaving group (chloride ion) and the carbocation intermediate through solvation. google.comntu.ac.uknih.gov This stabilization lowers the energy of the transition state for the first step, thereby increasing the reaction rate. google.com Conversely, nonpolar or polar aprotic solvents are less effective at stabilizing these charged species and thus disfavor the S(_N)1 mechanism. ntu.ac.uk
Table 1: Effect of Solvent Polarity on Relative S(_N)1 Reaction Rates
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate of S(_N)1 Reaction |
| Water (H₂O) | ~80 | Polar Protic | Very High |
| Formic Acid (HCOOH) | ~58 | Polar Protic | High |
| Methanol (CH₃OH) | ~33 | Polar Protic | Moderate |
| Ethanol (B145695) (C₂H₅OH) | ~24 | Polar Protic | Moderate |
| Acetone (CH₃COCH₃) | ~21 | Polar Aprotic | Low |
| Diethyl Ether ((C₂H₅)₂O) | ~4.3 | Nonpolar | Very Low |
| Hexane (C₆H₁₄) | ~1.9 | Nonpolar | Extremely Low |
Note: This table illustrates the general trend. Actual relative rates for this compound would require specific experimental data but are expected to follow this pattern.
Stereochemical Outcomes of S(_N)1 Reactions (e.g., Racemization)
When an S(_N)1 reaction occurs at a chiral center, it typically leads to racemization. If the starting material is an enantiomerically pure sample of (R)- or (S)-(1-chloroethyl)benzene, the resulting product will be a mixture of both enantiomers. sigmaaldrich.comnih.gov This outcome is a direct consequence of the geometry of the carbocation intermediate. The 1-phenylethyl carbocation is trigonal planar and achiral. sigmaaldrich.com The incoming nucleophile can therefore attack the empty p-orbital from either face with nearly equal probability. sigmaaldrich.comnih.gov
Attack from one face leads to retention of the original configuration.
Attack from the opposite face leads to inversion of the original configuration.
This results in a nearly 1:1 mixture of the R and S products, known as a racemic mixture. nih.gov In some cases, complete racemization is not observed, and a slight excess of the inversion product is formed. This is often attributed to the formation of an "ion pair," where the departing leaving group temporarily shields one face of the carbocation, making attack from the opposite side slightly more favorable. dss.go.thprepchem.com
Role of Lewis Acids in Carbocation Formation (e.g., SbCl₅)
Strong Lewis acids can be used to promote S(_N)1 reactions by facilitating the formation of the carbocation intermediate. A Lewis acid is a chemical species that can accept an electron pair. In the context of this compound, a potent Lewis acid like antimony pentachloride (SbCl₅) can coordinate with one of the lone pairs of the chlorine atom. This interaction weakens the C-Cl bond and assists in its heterolytic cleavage. The Lewis acid abstracts the chloride ion to form a stable complex anion (e.g., [SbCl₆]⁻), leaving behind the 1-phenylethyl carbocation. This method is a powerful way to generate stable carbocation solutions for study or subsequent reactions.
The reaction can be represented as: C₆H₅CH(Cl)CH₃ + SbCl₅ → [C₆H₅CHCH₃]⁺[SbCl₆]⁻
This application of SbCl₅ as a catalyst for generating carbocations is a well-established principle in organic chemistry, particularly in reactions like Friedel-Crafts alkylations.
Elimination Reactions
This compound can undergo elimination reactions to form an alkene, specifically styrene. prepchem.comnumberanalytics.com This process, known as dehydrohalogenation, involves the removal of a hydrogen atom from a β-carbon and the chlorine atom from the α-carbon. chemistrysteps.com
The primary alkene formed from the elimination of HCl from this compound is styrene. prepchem.comscribd.com Styrene is a valuable monomer used in the production of various polymers, including polystyrene. imamu.edu.sa The elimination can be promoted by the use of a base. numberanalytics.com
Similar to nucleophilic substitution, elimination reactions can proceed through two primary mechanisms: E1 and E2. chemistrysteps.com
The E2 (elimination, bimolecular) mechanism is a concerted, one-step process where a strong base removes a proton from the β-carbon while the leaving group departs simultaneously. numberanalytics.comchemistrysteps.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. chemistrysteps.com For the E2 reaction to occur, the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. youtube.com Strong, sterically hindered bases favor the E2 pathway. iitk.ac.in
The E1 (elimination, unimolecular) mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in the S(_N)1 reaction. chemistrysteps.comyoutube.commasterorganicchemistry.com This is the slow, rate-determining step. masterorganicchemistry.com In the second step, a weak base removes a proton from a β-carbon, leading to the formation of the double bond. youtube.com E1 reactions are favored by weak bases and polar protic solvents. numberanalytics.comchemistrysteps.com Because they proceed through a carbocation intermediate, rearrangements are possible. youtube.com
For this compound, a secondary halide, both E1 and E2 pathways are possible. The choice between them is dictated by the strength of the base and the reaction conditions. Strong bases will favor the E2 mechanism, while weak bases and conditions that favor carbocation formation (like polar protic solvents) will promote the E1 pathway, which will compete with the S(_N)1 reaction. chemistrysteps.comiitk.ac.in
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Base Strength | Weak base favored | Strong base favored |
| Solvent | Polar protic favored | Aprotic or protic |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Mechanism | Stepwise (carbocation intermediate) | Concerted (single transition state) |
| Regioselectivity | Zaitsev's Rule (more substituted alkene) | Zaitsev's Rule (unless a bulky base is used, then Hofmann product) |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Competition | Competes with S(_N)1 | Competes with S(_N)2 |
Table 2: Comparison of E1 and E2 Reaction Mechanisms numberanalytics.comchemistrysteps.comyoutube.commasterorganicchemistry.com
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. smolecule.com The substituent already present on the ring, in this case, the (1-chloroethyl) group, influences the rate and regioselectivity of the reaction. ulethbridge.ca
Substituents on a benzene ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. ulethbridge.cawikipedia.org Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease the rate. ulethbridge.ca
The (1-chloroethyl) group is considered a weakly deactivating group. The alkyl portion is weakly activating due to inductive effects, donating electron density to the ring. However, the electronegative chlorine atom has an electron-withdrawing inductive effect (-I effect). wikipedia.orgstackexchange.com This withdrawal of electron density deactivates the ring towards electrophilic attack, making the reaction slower than with benzene. ulethbridge.ca
Despite being deactivating, alkyl groups and halogens are typically ortho, para-directors. organicchemistrytutor.comyoutube.com This is because the carbocation intermediate (the arenium ion) formed during ortho or para attack is more stable than the intermediate from meta attack. ulethbridge.ca For the (1-chloroethyl) group, resonance stabilization of the intermediate by the substituent is not a major factor as it is for groups with lone pairs. However, the inductive effect and potential for hyperconjugation from the alkyl part of the substituent still favor the formation of ortho and para products. The steric hindrance from the chloroethyl group may lead to a higher proportion of the para product over the ortho product. stackexchange.com
| Substituent Type | Effect on Reactivity | Directing Effect | Example Groups |
| Strongly Activating | Strongly increase rate | Ortho, Para | -NH₂, -OH, -OR |
| Moderately Activating | Moderately increase rate | Ortho, Para | -NHCOR, -OR |
| Weakly Activating | Weakly increase rate | Ortho, Para | -Alkyl, -Phenyl |
| Weakly Deactivating | Weakly decrease rate | Ortho, Para | -F, -Cl, -Br, -I |
| Moderately Deactivating | Moderately decrease rate | Meta | -C=O, -SO₃H, -CN |
| Strongly Deactivating | Strongly decrease rate | Meta | -NO₂, -NR₃⁺ |
Table 3: General Directing Effects of Substituents in Electrophilic Aromatic Substitution wikipedia.orgorganicchemistrytutor.comyoutube.com
Regioselectivity in Electrophilic Substitution
The directing effect of a substituent on an aromatic ring in electrophilic aromatic substitution (EAS) is crucial for predicting reaction outcomes. The (1-chloroethyl) group attached to the benzene ring is a deactivating substituent. This deactivation stems from the electron-withdrawing inductive effect (-I effect) of the electronegative chlorine atom, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene itself.
Substituents on a benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). Generally, all deactivating groups are meta-directors, with the exception of halogens, which are deactivators but ortho-, para-directors. libretexts.org The (1-chloroethyl) group, being an alkyl halide substituent, primarily exerts its influence through the inductive effect.
The regioselectivity can be explained by examining the stability of the arenium ion (also known as a sigma complex) intermediate that is formed during the reaction mechanism for ortho, meta, and para attack.
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly bonded to the (1-chloroethyl) group. This is a highly destabilized situation because the electron-withdrawing nature of the substituent intensifies the positive charge.
Meta Attack: In the case of meta attack, none of the resonance structures place the positive charge on the carbon atom attached to the deactivating (1-chloroethyl) group. The positive charge is distributed across other carbons in the ring. Consequently, the arenium ion formed from meta attack is more stable (or less destabilized) than the intermediates formed from ortho or para attack.
Because the reaction proceeds through the lowest energy pathway, the more stable meta-intermediate is preferentially formed, leading to the meta-substituted product as the major isomer. libretexts.orgyoutube.com This contrasts with simple alkyl groups (like ethyl), which are activating and ortho-, para-directing due to their electron-donating inductive effect and hyperconjugation. youtube.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Type of Attack | Relative Stability of Arenium Ion Intermediate | Major/Minor Product |
|---|---|---|
| Ortho | Destabilized | Minor |
| Meta | More Stable | Major |
| Para | Destabilized | Minor |
Other Reaction Pathways
Beyond its own substitution reactions, this compound serves as a valuable reagent and can be synthesized through various pathways.
This compound is an effective alkylating agent in Friedel-Crafts alkylation reactions. wikipedia.org This reaction involves the substitution of a hydrogen atom on an aromatic ring with an alkyl group. chemcess.com The presence of a chlorine atom on the benzylic carbon makes this compound a reactive secondary alkyl halide.
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the formation of a carbocation electrophile. libretexts.org The Lewis acid interacts with the chlorine atom, leading to the formation of the 1-phenylethyl carbocation. This carbocation is then attacked by the electron-rich π system of another aromatic compound, such as benzene or toluene (B28343), to form a new carbon-carbon bond. libretexts.org The final product is a 1,1-diarylethane derivative. researchgate.net These reactions are often rapid and exothermic. chemcess.com
Table 2: Examples of Friedel-Crafts Alkylation using this compound
| Aromatic Substrate | Lewis Acid Catalyst | Product |
|---|---|---|
| Benzene | AlCl₃ | 1,1-Diphenylethane |
| Toluene | FeCl₃ | 1-Phenyl-1-(tolyl)ethane (isomer mixture) |
| Xylene | AlCl₃ | 1-(Dimethylphenyl)-1-phenylethane (isomer mixture) |
A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group can activate the aromatic ring, making it more susceptible to further alkylation than the starting material. chemcess.comlibretexts.org
Derivatives of this compound can be synthesized from corresponding benzylic carbonyl compounds, such as substituted acetophenones. This transformation can be achieved via a process related to reductive etherification, which typically converts carbonyls into ethers. organic-chemistry.orgresearchgate.net In this modified pathway, the reaction is conducted with a reducing agent in the presence of a suitable chloride source.
A simple and efficient method involves using a combination of a reducing agent, like triethylsilane, and a catalyst that can also act as a chloride source, such as iron(III) chloride. organic-chemistry.org Another approach employs a catalytic system of iron(III) oxo acetate (B1210297) and chloro(trimethyl)silane (TMSCl). organic-chemistry.org
The proposed mechanism involves the in-situ reduction of the benzylic carbonyl group to a secondary alcohol. This alcohol intermediate is then immediately converted to the corresponding chloride by the chloride ions present in the reaction mixture under Lewis acidic conditions. This one-pot reaction avoids the isolation of the alcohol intermediate. The reaction generally proceeds under mild conditions. organic-chemistry.org
Table 3: Synthesis of this compound Derivatives from Benzylic Carbonyls
| Starting Carbonyl Compound | Reagents | Product |
|---|---|---|
| Acetophenone | Triethylsilane, FeCl₃ | This compound |
| 4-Methylacetophenone | Triethylsilane, TMSCl, Iron(III) catalyst | 1-(1-Chloroethyl)-4-methylbenzene |
| 4-Methoxyacetophenone | Triethylsilane, FeCl₃ | 1-(1-Chloroethyl)-4-methoxybenzene |
| 3-Nitroacetophenone | Triethylsilane, TMSCl, Iron(III) catalyst | 1-(1-Chloroethyl)-3-nitrobenzene |
This method provides a direct route from readily available benzylic ketones to valuable chloro-functionalized compounds.
Advanced Spectroscopic Characterization and Computational Chemistry
Vibrational Spectroscopy of (1-Chloroethyl)benzene
Vibrational spectroscopy provides a powerful tool for probing the structural and bonding characteristics of molecules. For this compound, both FT-IR and FT-Raman spectroscopy have been employed to obtain a comprehensive understanding of its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound has been recorded to identify its characteristic functional groups and vibrational frequencies. materialsciencejournal.org The spectrum was obtained using a DR/Jasco FT-IR 6300 spectrometer. materialsciencejournal.org Key observed bands in the IR spectrum include those at 3090, 3068, 2929, 1377, 1303, 1090, 1050, and 1028 cm⁻¹. materialsciencejournal.org The bands at 3090 and 3068 cm⁻¹ are attributed to the C-H stretching modes of the phenyl ring. materialsciencejournal.org The band at 2929 cm⁻¹ corresponds to the stretching modes of the methyl group. materialsciencejournal.org The symmetrical bending vibration of the methyl group (δsCH3) is assigned to the band at 1377 cm⁻¹. materialsciencejournal.org The bands at 1090 and 1050 cm⁻¹ are assigned as rocking modes of the methyl group. materialsciencejournal.org In-plane C-H deformation modes are observed at 1303 and 1028 cm⁻¹. materialsciencejournal.org
Table 1: Selected FT-IR Spectral Data for this compound
| Observed Wavenumber (cm⁻¹) | Assignment |
| 3090, 3068 | Phenyl Ring C-H Stretching |
| 2929 | Methyl Group C-H Stretching |
| 1377 | Methyl Group Symmetrical Bending (δsCH3) |
| 1303, 1028 | In-plane C-H Deformation |
| 1090, 1050 | Methyl Group Rocking |
Source: Adapted from research findings. materialsciencejournal.org
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
Complementing the FT-IR data, the FT-Raman spectrum of this compound was recorded on a BRUKER RFS 100/S instrument, utilizing a Nd:YAG laser with an excitation wavelength of 1064 nm. materialsciencejournal.org Significant bands in the Raman spectrum were observed at 3064 and 2930 cm⁻¹, which are assigned to the C-H stretching modes of the phenyl ring and the stretching modes of the methyl group, respectively. materialsciencejournal.org Additionally, in-plane C-H deformation modes are identified at 1190, 1168, and 1029 cm⁻¹. materialsciencejournal.org
Table 2: Selected FT-Raman Spectral Data for this compound
| Observed Wavenumber (cm⁻¹) | Assignment |
| 3064 | Phenyl Ring C-H Stretching |
| 2930 | Methyl Group C-H Stretching |
| 1190, 1168, 1029 | In-plane C-H Deformation |
Source: Adapted from research findings. materialsciencejournal.org
Assignment of Vibrational Modes and Band Analysis
The assignment of vibrational modes for this compound is supported by theoretical calculations, which show good agreement with the experimental data. materialsciencejournal.org The phenyl ring's C-H stretching modes are calculated to be at 3103, 3093, 3084, 3074, and 3066 cm⁻¹, aligning with the observed IR and Raman bands. materialsciencejournal.org The benzene (B151609) ring typically exhibits six stretching vibrations, with four appearing near 1600, 1580, 1490, and 1440 cm⁻¹. materialsciencejournal.org Heavy substitution can cause these bands to shift to lower wavenumbers. materialsciencejournal.org
For the methyl group, the asymmetric stretching modes are calculated at 3022 and 3010 cm⁻¹, while the symmetric mode is at 2936 cm⁻¹. materialsciencejournal.org The asymmetrical deformations of the methyl group are expected in the 1400-1485 cm⁻¹ range. materialsciencejournal.org Methyl rocking modes are calculated at 1104 and 1053 cm⁻¹, corresponding to the observed IR bands at 1090 and 1050 cm⁻¹. materialsciencejournal.org Methyl torsions are typically assigned in the region of 185 ± 65 cm⁻¹. materialsciencejournal.org
The out-of-plane C-H deformation modes are generally observed between 1000 and 700 cm⁻¹, with the higher wavenumber bands having weaker intensity. materialsciencejournal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei.
Proton NMR (¹H NMR) Applications in Structure Elucidation
Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number and types of protons in a molecule and their connectivity. While specific, detailed peak assignments and coupling constants for this compound are not extensively detailed in the provided search results, the technique is fundamental for confirming the presence of the ethyl group and the phenyl ring protons.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, it provides definitive evidence of its identity and fragmentation behavior under specific ionization conditions.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and a series of characteristic fragment ions. The mass spectrum of this compound displays a distinct pattern that is crucial for its identification.
The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 140, which corresponds to its molecular weight (140.61 g/mol ). nih.gov The presence of chlorine is indicated by the isotopic peak [M+2]⁺ at m/z 142, with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.
The most prominent feature in the spectrum is the base peak at m/z 105. This peak arises from the loss of a chlorine radical (•Cl) from the molecular ion, forming the highly stable 1-phenylethyl cation ([C₈H₉]⁺). This fragmentation is favored due to the stability of the resulting secondary benzylic carbocation. Other significant fragments include those at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), and at m/z 51, a common fragment in the mass spectra of benzene derivatives. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Formula |
|---|---|---|---|
| 140 | 16.7 | Molecular Ion | [C₈H₉Cl]⁺ |
| 105 | 100.0 | [M-Cl]⁺ | [C₈H₉]⁺ |
| 79 | 12.6 | - | [C₆H₇]⁺ |
| 77 | 14.8 | Phenyl Cation | [C₆H₅]⁺ |
| 51 | 15.2 | - | [C₄H₃]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the identification and purity assessment of volatile compounds like this compound. nih.gov
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. For this compound, specific Kovats retention indices are used for its identification on standard non-polar columns. nih.govnist.gov
As the separated this compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (commonly by electron ionization), and the resulting ions are separated by their mass-to-charge ratio to produce a mass spectrum. osti.gov The identity of the compound is confirmed by matching both its retention time from the GC and its unique mass spectrum fragmentation pattern against a known standard or a spectral library database, such as those from NIST. nih.govnist.gov The purity of the sample is determined from the gas chromatogram; a pure sample will show a single, sharp peak at the characteristic retention time, whereas impurities will appear as additional peaks at different retention times.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides profound insights into the molecular structure, properties, and spectroscopic behavior of this compound, complementing experimental findings.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools for studying organic molecules. rasayanjournal.co.in For this compound, theoretical investigations have been performed using DFT methods, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional being a widely applied approach. materialsciencejournal.org These calculations, often performed with basis sets like 6-31G** or 6-311++G(d,p), are used to predict the molecule's optimized geometry, conformational stability, and vibrational spectra. materialsciencejournal.orgnih.govdntb.gov.ua
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to the most stable three-dimensional structure. ucsb.edu This analysis provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations have been used to find its fully optimized geometry. materialsciencejournal.org The calculations confirm that the molecule adopts a conformation that minimizes steric strain, with the ethyl group oriented in a staggered position relative to the plane of the benzene ring. No imaginary frequencies in the output of these calculations indicate that a true minimum on the potential energy surface has been located. researchgate.netsioc-journal.cn
A significant application of quantum chemical calculations is the prediction of a molecule's vibrational frequencies. nih.gov These theoretical frequencies can be directly compared to experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. A study on this compound performed harmonic vibrational wavenumber calculations using the B3LYP method. materialsciencejournal.org
The results showed excellent agreement between the calculated wavenumbers and the experimentally observed spectral bands, allowing for a detailed and unambiguous assignment of the vibrational modes. materialsciencejournal.org For example, the characteristic C-H stretching modes of the phenyl ring were calculated to be in the range of 3066-3103 cm⁻¹, consistent with the observed IR bands at 3090 and 3068 cm⁻¹. materialsciencejournal.org The distinctive ring breathing mode was computationally found at 999 cm⁻¹, which aligns well with the Raman spectrum peak at 1006 cm⁻¹. materialsciencejournal.org This strong correlation between theoretical and experimental data validates both the computational model and the experimental spectral assignments.
| Vibrational Mode Assignment | Observed FT-IR | Observed FT-Raman | Calculated (DFT) |
|---|---|---|---|
| Phenyl C-H Stretch | 3090, 3068 | 3064 | 3103, 3093, 3084, 3074, 3066 |
| Phenyl Ring Stretch | 1494, 1455 | 1607 | 1598, 1580, 1496, 1457 |
| δₛ(CH₃) Deformation | 1377 | - | 1367 |
| CH₃ Rocking | 1090, 1050 | - | 1104, 1053 |
| Ring Breathing Mode | - | 1006 | 999 |
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Molecular Orbital Analysis (HOMO-LUMO Gap)
The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of charge transfer within the molecule. researchgate.net
Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of the HOMO and LUMO. For halogenated benzene derivatives, the nature of the halogen substituent and its position on the benzene ring can significantly influence the HOMO-LUMO gap. acs.org In general, the introduction of a halogen atom can alter the energy levels of the molecular orbitals. acs.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. schrodinger.com The interaction and overlap between the HOMO of a donor molecule and the LUMO of an acceptor molecule are fundamental to understanding chemical reactions and charge transfer processes. acs.org The energy of the HOMO-LUMO gap can also be correlated with the wavelengths of light a compound can absorb, which is measurable using UV-Vis spectroscopy. schrodinger.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netnih.gov It provides a visual representation of the electrostatic potential on the electron density surface, which is invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is color-coded to indicate different potential values. Typically, regions of negative electrostatic potential (often colored red) are associated with electrophilic reactivity and are susceptible to attack by positively charged species. nih.gov Conversely, regions of positive electrostatic potential (colored blue) indicate nucleophilic sites, which are attractive to negatively charged reactants. nih.gov
For this compound and its derivatives, MEP analysis helps in understanding intermolecular interactions and the molecule's reactivity. researchgate.net The charge distribution is influenced by the electronegativity of the constituent atoms. nih.gov In halogenated benzenes, the presence of the electron-withdrawing chlorine atom and the alkyl group affects the electron density distribution across the benzene ring and the side chain. This, in turn, dictates how the molecule will interact with other charged or polar species. researchgate.net For instance, in substituted benzenes, electron-withdrawing groups can polarize the negative charge towards the periphery of the benzene ring, making the ring itself more susceptible to interactions with negatively charged species. researchgate.net
The MEP is calculated by determining the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclear charge cloud. uni-muenchen.de This analysis is performed on the optimized geometry of the molecule, often calculated using DFT methods. nih.gov The resulting MEP map can reveal the most likely sites for chemical reactions, including noncovalent interactions like hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.de This analysis provides a detailed picture of the bonding and electronic structure within a molecule, including intramolecular and intermolecular interactions. researchgate.netwisc.edufaccts.de NBO analysis is particularly useful for understanding delocalization effects, such as hyperconjugation and resonance, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
For this compound, NBO analysis can elucidate the nature of the C-Cl bond, the interactions between the ethyl group and the benzene ring, and the influence of the chloroethyl substituent on the aromatic system. researchgate.net It helps in understanding the charge transfer and donor-acceptor interactions within the molecule. researchgate.net The analysis provides insights into the hybridization of atomic orbitals and the composition of the NBOs, offering a chemically intuitive picture of the electronic structure. uni-muenchen.denih.gov NBO analysis is a standard tool in computational chemistry for studying the electronic structure of organic molecules, including halogenated benzene derivatives. rsc.org
First Hyperpolarizability and Nonlinear Optical Properties
This compound and its derivatives have been investigated for their nonlinear optical (NLO) properties. NLO materials are of significant interest for their potential applications in technologies like optical switching and data storage. mdpi.comnih.gov The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response. mdpi.com
Computational studies, often using DFT methods, are employed to calculate the first hyperpolarizability of molecules. materialsciencejournal.org For this compound, the calculated first hyperpolarizability (β) has been reported, suggesting that it is a promising candidate for future studies in the field of nonlinear optics. materialsciencejournal.orgresearchgate.net The magnitude of the first hyperpolarizability is influenced by factors such as intramolecular charge transfer, which is often engineered in molecules with electron donor and acceptor groups connected by a π-conjugated system. rsc.orgnih.gov
Chloroethyl derivatives, in general, are a class of compounds that have shown potential for NLO applications. materialsciencejournal.org The study of S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate derivatives, for example, has demonstrated their NLO properties. tubitak.gov.tr Theoretical calculations of the polarizability (α) and first hyperpolarizability (β) for related compounds like 2-chloroethyl benzene have been performed and compared to reference materials like urea, which is known for its NLO response. researchgate.net These studies indicate that chloroethyl-substituted aromatic compounds can exhibit significant NLO properties, making them attractive for materials science research. materialsciencejournal.orgmaterialsciencejournal.org
| Parameter | Value | Unit | Reference |
| First Hyperpolarizability (β) | 1.56 x 10⁻³⁰ | esu | materialsciencejournal.org |
Theoretical Studies of Reaction Mechanisms involving this compound and related chloroethyl derivatives
Theoretical studies play a crucial role in elucidating the reaction mechanisms of this compound and related compounds. Computational methods, particularly density functional theory (DFT), are used to investigate the potential energy surfaces of reactions, identify transition states, and calculate reaction rate constants. mdpi.com These studies provide a molecular-level understanding of reaction pathways that may be difficult to observe experimentally.
For instance, the reaction of chlorine atoms with benzene has been a subject of extensive theoretical and experimental investigation to determine whether the initial intermediate is a π-complex or a σ-complex (6-chlorocyclohexadienyl radical). nycu.edu.tw Understanding this initial step is fundamental to predicting the subsequent reaction pathways in the chlorination of aromatic compounds. nycu.edu.tw
In the context of atmospheric chemistry, theoretical studies have been conducted on the reactions of ethylbenzene-OH adducts with atmospheric oxidants like O₂ and NO₂. mdpi.com These studies have shown that the most stable adduct is formed by OH addition to the ortho-position of the benzene ring. mdpi.com The subsequent reactions of this adduct determine the nature of the final oxidation products. mdpi.com While specific theoretical studies on the reaction mechanisms of this compound itself are not extensively detailed in the provided context, the principles and methodologies applied to similar molecules like ethylbenzene (B125841) and other chloroaromatics are directly relevant. For example, the reactivity of the chlorine atom in chloroethyl groups can be explored through computational modeling of nucleophilic substitution reactions. Theoretical methods allow for the investigation of reaction kinetics and the influence of substituents on reaction rates and mechanisms. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Chemical Space Analysis of Halogenated Benzene Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. mdpi.comdergipark.org.tr QSAR models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. researchgate.neteuropa.eu
For halogenated benzene derivatives, QSAR studies have been conducted to predict their toxicity. nih.gov These models often use various molecular descriptors that quantify different aspects of the molecular structure, such as electronic properties (e.g., LUMO energy), hydrophobicity, and steric factors. dergipark.org.tr A TOPKAT® similarity analysis, a tool used in QSAR, has shown that for chloroethylbenzene isomers, monohalogenated benzenes are closer in chemical space than ethylbenzene, suggesting that the halogen substituent significantly influences the compound's properties. researchgate.net
Chemical space analysis involves mapping the structural diversity of a set of molecules. In the context of halogenated benzene derivatives, this analysis helps to understand the range of possible structures and properties. The analysis for this compound has indicated that monohalogenated benzenes are located closer in the chemical space than the parent ethylbenzene molecule. researchgate.net This highlights the importance of the halogen in defining the chemical properties and potential biological activity of these compounds. QSAR models are developed based on a training set of compounds with known activities and are then validated using a test set to assess their predictive power. europa.eu The ultimate goal is to create a model with a defined domain of applicability and a mechanistic interpretation where possible. europa.eu
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate
As an important intermediate, (1-chloroethyl)benzene's utility lies in its ability to undergo substitution reactions where the chlorine atom is replaced by other functional groups, enabling the construction of more complex molecules. guidechem.com This reactivity is harnessed in the production of fine chemicals, pharmaceuticals, and agrochemicals. guidechem.comsolubilityofthings.com
This compound is a key precursor in the synthesis of various pharmaceutical compounds. guidechem.comsolubilityofthings.com Its structure is incorporated into molecules designed for therapeutic use, and it serves as a starting material for developing new drugs. guidechem.com The compound's ability to undergo various chemical reactions makes it a versatile tool for medicinal chemists. guidechem.com A significant application is in the synthesis of optically active carboxylic acids, such as 2-phenylpropionic acid, which possesses excellent pharmacological activity. electrochemsci.orgresearchgate.net The chiral nature of many pharmaceuticals makes enantioselective reactions involving derivatives of this compound particularly important.
In the agrochemical industry, this compound and its derivatives are employed as intermediates for creating new pesticides and other agricultural chemicals. guidechem.comsolubilityofthings.com It can be a core component in the synthesis of the active ingredients found in these products. cn-alchemist.com The versatility of this compound allows for the development of novel pesticides through various chemical transformations. guidechem.com For instance, a related compound, 2,4-Dichloro-1-(1-chloroethyl)benzene, is used as a precursor in the synthesis of agrochemicals. smolecule.com
The chemical industry utilizes this compound as an intermediate in the manufacturing of dyes and fragrances. guidechem.comcn-alchemist.com Its structure can be modified through substitution reactions to produce compounds with specific chromophoric (color-producing) or olfactory properties.
This compound serves as a precursor in polymer science. It is used in the production of styrene (B11656), the monomer for polystyrene, a widely used plastic. prepchem.com Additionally, it is an intermediate for specialty polymers and can be used in the chemical modification of existing polymers. For example, research has demonstrated its utility in upgrading polyvinyl chloride (PVC) to polyacrylate, showcasing its role in creating value-added materials from common polymers. chemrxiv.org
Catalysis and Asymmetric Synthesis using this compound
The unique structure of this compound makes it a target for advanced catalytic methods, particularly in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule.
A notable application of this compound is in asymmetric electrocarboxylation, a green chemistry method for fixing carbon dioxide (CO2). electrochemsci.org This process converts this compound into optically active 2-phenylpropionic acid, a valuable compound with significant pharmacological applications. electrochemsci.orgresearchgate.net
The reaction is conducted under mild conditions and uses specific catalysts to control the stereochemistry of the product. electrochemsci.org Research has shown that amino-functionalized Metal-Organic Frameworks (MOFs), such as MIL-101-NH2(Cr), can be used as heterogeneous catalysts for this transformation. electrochemsci.orgresearchgate.netresearchgate.net The process involves the electrochemical reduction of a chiral mediator, which then facilitates the stereoselective addition of CO2 to the this compound substrate. electrochemsci.org
Key findings from a study on this process are summarized below:
| Parameter | Condition / Result | Source |
| Substrate | This compound | electrochemsci.orgresearchgate.net |
| Reagent | Carbon Dioxide (CO2) | electrochemsci.orgresearchgate.net |
| Product | Optically active 2-phenylpropionic acid | electrochemsci.orgresearchgate.net |
| Catalyst System | Amino-functionalized MIL-type MOFs (e.g., MIL-101-NH2(Cr)) | electrochemsci.orgresearchgate.netresearchgate.net |
| Chiral Mediator | t-Bu(R,R)salen(Co[II]) | electrochemsci.orgresearchgate.net |
| Method | Potentiostatic electrolysis in an undivided cell | electrochemsci.orgresearchgate.net |
| Significance | A green synthetic method for fixing CO2 and producing valuable chiral carboxylic acids under mild conditions. | electrochemsci.org |
Mechanistic Probes in Organic Reactions
This compound is a valuable substrate for studying the kinetics and mechanisms of nucleophilic substitution reactions. quizlet.com The reaction pathway, whether SN1 (unimolecular) or SN2 (bimolecular), is highly dependent on factors like solvent polarity. libretexts.org The benzylic carbon, being attached to both the phenyl ring and a chlorine atom, can stabilize a carbocation intermediate, making the SN1 pathway feasible in polar protic solvents. quizlet.com
Kinetic studies on the solvolysis of this compound, where the solvent acts as the nucleophile, are often used to probe these mechanisms. quizlet.comlibretexts.org For instance, the rate of solvolysis increases in more polar solvents, which can stabilize the carbocation intermediate and lower the activation energy. quizlet.com The formation of hydrochloric acid as a byproduct allows for the reaction rate to be monitored, often through the use of an indicator. quizlet.com While aryl halides are generally unreactive toward SN1 or SN2 reactions directly on the aromatic ring, the reactivity of this compound at the benzylic position provides a clear model for studying these fundamental substitution pathways. libretexts.org
This compound also serves as an important molecule for investigating radical reactions. nih.govoup.com The carbon-chlorine bond can be cleaved to generate an α-methylbenzyl radical. oup.com This radical species can be formed through various methods, including γ-irradiation of this compound in glassy matrices at low temperatures or through photolysis. oup.com
Studies have shown that the properties of the generated α-methylbenzyl radical are influenced by its environment. For example, when formed by dissociative electron attachment, the radical's spectral properties are perturbed due to a temporary association with the chloride anion, especially in non-polar matrices. oup.com This behavior provides insight into the dynamics of radical-anion pairs. oup.com
Furthermore, this compound has been used as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. mdpi.com In these reactions, a catalyst, often a transition metal complex, facilitates the reversible abstraction of the chlorine atom to form the propagating radical. mdpi.comwiley.com This application not only aids in polymer synthesis but also contributes to the understanding of atom transfer processes and radical reactivity. nih.gov In some cases, the radical generated from this compound can undergo dimerization as a major side reaction. nih.gov
Development of Novel Materials
This compound and its derivatives are utilized as initiators in living cationic polymerization and atom transfer radical polymerization (ATRP) to synthesize well-defined polymers. mdpi.comacs.orgresearchgate.net Its bifunctional analogue, 1,4-bisthis compound, can be used with a tin(IV) chloride co-initiator to produce ABA triblock copolymers of monomers like styrene and p-methylstyrene. acs.org
In ATRP, this compound acts as a classic initiator for the polymerization of monomers such as styrene. mdpi.comwiley.com For example, iron(II) complexes have been shown to be excellent catalysts for the ATRP of styrene using this compound as the initiator. mdpi.com This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comresearchgate.net Another related compound, 1,1'-benzene-1,4-diylbis[3-(2-chloroethyl)urea], is used in the synthesis of specialty polymers, imparting enhanced thermal stability and mechanical strength to materials like epoxy resins for potential use in coatings and composites. The ability to initiate polymerization from the chloroethyl group allows for precise control over polymer architecture, leading to materials with tailored properties. cmu.edu
Table 2: Polymerization Systems Using this compound and Derivatives
| Polymerization Method | Initiator | Monomer(s) | Key Outcome |
|---|---|---|---|
| Living Cationic Polymerization | 1,4-Bisthis compound / SnCl₄ | Styrene, p-Methylstyrene | ABA triblock copolymers acs.org |
| Atom Transfer Radical Polymerization (ATRP) | This compound (PECl) | Styrene | Well-controlled polystyrene with narrow molecular weight distribution mdpi.comwiley.com |
| Living Cationic Polymerization | This compound / SnCl₄ | Styrene | Living polymerization with controlled molecular weight researchgate.net |
| Atom Transfer Radical Polymerization (ATRP) | Bis(chloroethyl)benzene | Styrene, Butyl Methacrylate | Block and random copolymers with narrow molecular weight distribution ccspublishing.org.cn |
Nonlinear optical (NLO) materials, which can alter the properties of light, are crucial for applications in photonics and high-speed information processing. materialsciencejournal.orgmdpi.com Research has indicated that this compound is a compound of interest for the development of NLO materials. materialsciencejournal.orgresearchgate.net
Computational studies, such as those using Density Functional Theory (DFT), have been performed to calculate the first hyperpolarizability (a measure of NLO activity) of this compound. materialsciencejournal.orgresearchgate.net The results from these theoretical calculations suggest that the molecule possesses significant NLO properties, making it an "attractive object for further studies of nonlinear optics". materialsciencejournal.orgresearchgate.net While this compound itself is a starting point, derivatives can be synthesized to enhance these properties. For example, a chalcone (B49325) derivative, 1-phenyl-3-(4-bis(2-chloroethyl)aminophenyl)-2-propen-1-one, has been synthesized and characterized, showing a moderate laser damage threshold and optical transparency in a broad wavelength range, which are desirable properties for NLO applications. researchgate.net The development of organic molecules with large hyperpolarizability is a key goal in this field, and compounds based on the this compound framework show promise. researchgate.netacs.org
Environmental and Toxicological Considerations Research Perspective
Formation and Environmental Fate in Research Contexts
The presence of (1-Chloroethyl)benzene in the environment is not widely documented, and its formation pathways are primarily theoretical or inferred from studies of similar compounds. Research in this area explores how such molecules could potentially be generated from precursor chemicals through biological or abiotic processes.
As a Metabolite of DDT and DDE
The biotransformation of the persistent organic pollutant Dichlorodiphenyltrichloroethane (DDT) and its primary metabolite Dichlorodiphenyldichloroethylene (DDE) has been extensively studied. DDT is known to break down into DDE and Dichlorodiphenyldichloroethane (DDD). umweltprobenbank.dewikipedia.orgnih.gov DDE itself is highly persistent and accumulates in fatty tissues. umweltprobenbank.de While the metabolic pathways of DDT are well-documented, current scientific literature available through research searches does not establish this compound as a recognized metabolite of either DDT or DDE. The established degradation of DDT primarily involves dehydrochlorination to form DDE. wikipedia.org Further degradation pathways are complex, but the formation of a simple monochlorinated ethylbenzene (B125841) structure is not a commonly cited outcome.
Photochemical Formation Pathways
The photochemical transformation of aromatic compounds in the atmosphere is a significant area of environmental chemistry research. Benzene (B151609) and its derivatives can undergo various reactions when exposed to sunlight and atmospheric oxidants. For instance, research has shown that benzene can react with chlorine radicals (Cl• and Cl₂•⁻) in the atmospheric aqueous phase, a process initiated by sunlight. researchgate.net These reactions can lead to the formation of chlorinated products such as chlorobenzene (B131634) and dichlorobenzene. researchgate.net
While direct photochemical pathways leading to the formation of this compound are not specifically detailed in the available research, the fundamental mechanisms provide a basis for hypothetical formation. It is plausible that in environments containing ethylbenzene and a source of chlorine radicals under UV irradiation, similar electrophilic substitution or radical addition reactions could occur, potentially leading to the formation of chloroethylbenzene isomers. The irradiation of solid nitrate (B79036) salts in the presence of benzene has also been shown to yield products like phenol (B47542) and nitrobenzene, demonstrating that atmospheric particles can mediate photochemical transformations. researchgate.net
Analytical Research for Environmental Detection
Given that this compound is a chiral compound, possessing a stereocenter at the chlorinated carbon, its two enantiomers—(R)-(1-Chloroethyl)benzene and (S)-(1-Chloroethyl)benzene—are of interest in analytical research. The separation and quantification of individual stereoisomers are crucial as they can exhibit different biological activities and degradation rates.
Gas Chromatography for Stereoisomer Resolution
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile organic compounds, including halogenated hydrocarbons. chromatographyonline.comnist.gov For the separation of stereoisomers (enantiomers), chiral gas chromatography is the method of choice. chromatographyonline.comazom.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation. azom.comresearchgate.net
The most common and effective CSPs for this purpose are based on derivatized cyclodextrins. chromatographyonline.comgcms.cz These cyclodextrin (B1172386) derivatives are incorporated into the polysiloxane backbone of the capillary column, creating a chiral environment where enantiomeric recognition can occur. chromatographyonline.comresearchgate.net The ability to resolve enantiomers of halogenated compounds, among many other chemical classes, has been widely demonstrated using these types of columns. chromatographyonline.com Although specific application notes detailing the enantiomeric resolution of this compound are not prominent, the established success of chiral GC with cyclodextrin phases for separating a vast range of chiral molecules provides a robust framework for its analysis. chromatographyonline.comgcms.cz
Table 1: Common Chiral Stationary Phases Used in Gas Chromatography
| Stationary Phase Type | Chiral Selector | Common Applications in Research |
|---|---|---|
| Amino Acid Derivatives | L-valine-tert-butylamide polysiloxane (Chirasil-Val) | Separation of derivatized D and L amino acids. |
| Metal Coordination Compounds | Terpene-derived metal complexes | Coordination gas chromatography for specific chiral separations. |
| Cyclodextrin Derivatives | Derivatized α-, β-, and γ-cyclodextrins | Broad applicability for resolving enantiomers of acids, alcohols, esters, and halogenated compounds. chromatographyonline.com |
Toxicity Studies from a Research Standpoint
The toxicological properties of this compound are not extensively studied individually. However, research into the broader class of chlorinated organic compounds provides a context for its potential biological effects.
Antimicrobial Properties of Chlorinated Compounds (general research area)
Chlorinated compounds are widely recognized in research for their broad-spectrum antimicrobial activity. Active chlorine compounds are utilized in numerous disinfection processes. Their mechanism of action often involves the chlorination of bacterial surfaces, leading to a "chlorine cover" that disrupts cellular functions and ultimately leads to cell death. This process is fundamental to how these compounds kill pathogens both in disinfection applications and within the human immune system, where oxidants are produced by leucocytes.
Research into various chlorinated substances demonstrates their effectiveness against a range of microorganisms. They are valued for their low cost, effectiveness in biofilms, and wide range of action. Studies have explored the use of different chlorine-releasing agents in healthcare and industrial settings to prevent infections. The bactericidal activity of these compounds is a well-established principle, forming a critical component of infection control practices.
Interaction with Biological Targets (e.g., enzymes, receptors)
From a research perspective, the interaction of this compound with biological targets such as enzymes and receptors is an area of significant interest, primarily due to the compound's chemical structure and reactivity. The presence of a chloroethyl group attached to a benzene ring suggests a potential for various interactions with biological macromolecules. The chloroethyl group is known to be reactive towards nucleophiles, which are abundant in biological systems in the form of amino acid residues in proteins (e.g., cysteine, histidine, lysine) and in nucleic acids. smolecule.com
While specific studies detailing the direct interaction of this compound with isolated enzymes or receptors are not extensively documented in publicly available literature, preliminary studies on related chlorinated compounds suggest that they may interact with biological targets. smolecule.com The reactivity of the benzylic carbon-chlorine bond in this compound makes it susceptible to nucleophilic substitution reactions. This reactivity could potentially lead to the covalent modification of biological targets, a mechanism known as covalent binding. Covalent binding to essential proteins or nucleic acids can disrupt their function and is a common mechanism of toxicity for many xenobiotics.
The benzene ring itself can also participate in non-covalent interactions with biological targets. These interactions, which include hydrophobic and van der Waals forces, are crucial for the binding of molecules to the active sites of enzymes or the ligand-binding domains of receptors. For instance, volatile organic compounds like benzene and its derivatives can bind to receptors and disrupt cellular functions. mdpi.com It is plausible that this compound could interact with various receptors, including those in the central nervous system or those involved in metabolic processes, in a manner similar to other benzene derivatives. mdpi.com
Furthermore, the metabolism of benzene derivatives often involves cytochrome P450 enzymes, which can generate reactive intermediates. epa.govbvs.hn These reactive metabolites can then interact with and damage cellular macromolecules. While the specific metabolic pathways of this compound have not been fully elucidated, it is conceivable that its metabolism could lead to the formation of reactive species that subsequently bind to biological targets. The study of such interactions is a critical aspect of understanding the potential toxicological profile of this compound.
Chemical Toxicity Profiling and Similarity Analysis
Chemical toxicity profiling and similarity analysis are computational methods used to predict the potential toxicity of a chemical by comparing its structural and physicochemical properties to those of well-characterized compounds. These in silico approaches are valuable tools in the early stages of toxicological assessment, particularly when experimental data is limited.
One such method, the TOPKAT® (Toxicity Prediction by Komputer Assisted Technology) similarity analysis, has been used to evaluate the toxicological profile of this compound. researchgate.net This analysis revealed that the toxicological profiles of benzene and its Minimum Risk Levels (MRLs) are not likely to be good surrogates for the toxicological properties of halogenated benzene derivatives like this compound. researchgate.net
The analysis further demonstrated that for this compound, monohalogenated benzenes are structurally more similar than ethylbenzene. researchgate.net This is a significant finding, as it suggests that data from monohalogenated benzenes may be more relevant for predicting the toxicity of this compound than data from its non-halogenated parent compound, ethylbenzene. The similarity distances from the TOPKAT® analysis are presented in the table below. researchgate.net
| Query Compound | Analog Compound | Rank | Similarity Distance |
|---|---|---|---|
| This compound | Monohalogenated benzenes | 14–20 | 0.035–0.041 |
| This compound | Ethylbenzene | 109 | 0.114 |
Although both monohalogenated benzenes and ethylbenzene fall within the similarity cut-off distance of 0.25, the closer proximity of monohalogenated benzenes in the chemical space suggests that extrapolating toxicological information from them would be a more appropriate first choice. researchgate.net The toxicological information from ethylbenzene could then be used for consensus verification of any hypotheses drawn from the monohalogenated benzene data. researchgate.net
Stereochemistry and Isomerism of 1 Chloroethyl Benzene
Chirality of (1-Chloroethyl)benzene
This compound is a chiral molecule due to the presence of an asymmetric carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a phenyl group. This structural arrangement results in the existence of non-superimposable mirror images.
Enantiomers and Optical Activity
The chirality of this compound gives rise to a pair of enantiomers: (R)-(+)-(1-chloroethyl)benzene and (S)-(-)-(1-chloroethyl)benzene. These stereoisomers are identical in most of their physical properties, such as boiling point and density, but they differ in their interaction with plane-polarized light. This phenomenon is known as optical activity.
Each enantiomer rotates the plane of polarized light to an equal extent but in opposite directions. While specific rotation values can vary with experimental conditions, studies on the solvolysis of optically active 1-phenylethyl chloride (a synonym for 1-chloroethyl)benzene) have been conducted, demonstrating its optical activity. acs.org The direction of rotation is a key characteristic used to distinguish between the two enantiomers.
Table 1: Enantiomers of this compound
| Enantiomer | Configuration | Direction of Optical Rotation |
| (R)-(1-Chloroethyl)benzene | R | Dextrorotatory (+) |
| (S)-(1-Chloroethyl)benzene | S | Levorotatory (-) |
Racemization Processes
A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate. Such a mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. The process of converting an optically active solution of a single enantiomer into a racemic mixture is termed racemization.
Mechanisms of Racemization (e.g., carbocation formation)
The racemization of this compound typically proceeds through a mechanism involving the formation of a carbocation. The carbon-chlorine bond can break, leading to the formation of a planar, sp²-hybridized 1-phenylethyl carbocation. This carbocation is achiral. The subsequent re-attack by a chloride ion can occur from either face of the planar carbocation with equal probability. This non-specific attack results in the formation of both the (R) and (S) enantiomers in equal proportions, leading to a racemic mixture.
Influence of Catalysts on Racemization Rate
The rate of racemization of this compound can be significantly influenced by the presence of catalysts, particularly Lewis acids. For instance, a solution of optically active (–)-1-chloro-1-phenylethane in toluene (B28343) has been observed to racemize slowly in the presence of a small amount of antimony pentachloride (SbCl₅). The Lewis acid facilitates the cleavage of the carbon-chlorine bond, promoting the formation of the carbocation intermediate and thereby accelerating the racemization process.
Isomeric Forms and their Distinctions in Research
This compound is one of several isomers of chloroethylbenzene. Understanding the differences between these isomers is crucial for their application in research and synthesis.
Comparison with other Chloroethylbenzene Isomers (e.g., 2-chloroethylbenzene)
A primary structural isomer of this compound is 2-chloroethylbenzene. The key distinction between these two lies in the position of the chlorine atom on the ethyl side chain. In this compound, the chlorine is attached to the benzylic carbon (the carbon atom directly attached to the benzene (B151609) ring), whereas in 2-chloroethylbenzene, it is bonded to the terminal carbon of the ethyl group.
This difference in structure leads to significant variations in their chemical reactivity and physical properties. The chlorine atom in this compound is a benzylic halide, which makes it more reactive towards nucleophilic substitution reactions, particularly those proceeding through an Sₙ1 mechanism, due to the resonance stabilization of the resulting benzylic carbocation. In contrast, 2-chloroethylbenzene is a primary alkyl halide and is more likely to undergo Sₙ2 reactions. nbinno.com
Steric and electronic effects also play a role in differentiating the isomers. amazonaws.com The proximity of the bulky phenyl group to the chlorine atom in this compound creates more steric hindrance compared to the arrangement in 2-chloroethylbenzene. Electronically, the phenyl group can influence the electron density around the C-Cl bond, affecting its polarity and reactivity.
Table 2: Comparison of this compound and 2-Chloroethylbenzene
| Property | This compound | 2-Chloroethylbenzene |
| CAS Number | 672-65-1 guidechem.com | 622-24-2 nbinno.com |
| Molecular Formula | C₈H₉Cl guidechem.com | C₈H₉Cl nbinno.com |
| Molecular Weight | 140.61 g/mol nih.gov | 140.61 g/mol nbinno.com |
| Boiling Point | ~198.2 °C at 760 mmHg | ~198.2 °C at 760 mmHg nbinno.com |
| Density | ~1.063 g/cm³ | ~1.052 g/cm³ nbinno.com |
| Chirality | Chiral | Achiral |
| Reactivity | Benzylic halide, prone to Sₙ1 reactions | Primary alkyl halide, prone to Sₙ2 reactions nbinno.com |
Regioisomers and Stereoisomers in Synthesis and Analysis
The synthesis and analysis of this compound and its isomers are fundamentally shaped by the challenges of controlling and differentiating between its various structural forms. Regioselectivity in synthetic routes and the resolution of enantiomers are primary considerations for chemists working with this compound.
Regioisomers
The term 'chloroethylbenzene' can refer to several constitutional isomers, which are differentiated by the position of the chlorine atom and the substitution pattern on the benzene ring. The primary regioisomers include those with the chlorine on the ethyl side-chain and those with the chlorine on the aromatic ring.
This compound (α-chloroethylbenzene): The chlorine atom is attached to the benzylic carbon of the ethyl group. nih.gov
(2-Chloroethyl)benzene (β-chloroethylbenzene): The chlorine atom is attached to the terminal carbon of the ethyl group. rsc.org
Ring-Substituted Isomers: These include o-chloroethylbenzene, m-chloroethylbenzene, and p-chloroethylbenzene, where the ethyl group and a chlorine atom are attached to the benzene ring in ortho, meta, or para positions, respectively. pearson.com
The synthesis of a specific regioisomer requires careful planning due to the directing effects of substituents in electrophilic aromatic substitution reactions. For instance, the synthesis of m-chloroethylbenzene from benzene cannot be achieved by a simple two-step process of Friedel-Crafts alkylation followed by chlorination, or vice-versa. study.com Both the ethyl group and the chloro group are ortho-, para-directors, meaning these reaction sequences would predominantly yield a mixture of ortho and para isomers, not the desired meta product. pearson.comstudy.com Achieving the meta-substituted product requires a more complex synthetic strategy that utilizes different directing groups.
The analysis and separation of these regioisomers typically rely on chromatographic and distillation techniques. For example, a mixture of ortho-, meta-, and para-chloroethylbenzene can be separated by methods such as fractional distillation or chromatography. pearson.com
| Isomer Name | Alternative Name(s) | Position of Chlorine Atom |
|---|---|---|
| This compound | α-Chloroethylbenzene, 1-Phenyl-1-chloroethane | On the first carbon of the ethyl side-chain (benzylic position) |
| (2-Chloroethyl)benzene | β-Chloroethylbenzene, Phenethyl chloride | On the second carbon of the ethyl side-chain |
| o-Chloroethylbenzene | 1-Chloro-2-ethylbenzene | On the benzene ring, ortho to the ethyl group |
| m-Chloroethylbenzene | 1-Chloro-3-ethylbenzene | On the benzene ring, meta to the ethyl group |
| p-Chloroethylbenzene | 1-Chloro-4-ethylbenzene | On the benzene ring, para to the ethyl group |
Stereoisomers
This compound possesses a chiral center at the carbon atom bonded to both the phenyl group and the chlorine atom. nih.gov Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: ((1R)-1-Chloroethyl)benzene and ((1S)-1-Chloroethyl)benzene. nih.gov Standard synthetic methods typically produce a racemic mixture (an equal mixture of both enantiomers), and the separation of these enantiomers is a significant analytical challenge.
The resolution and analysis of enantiomers are most commonly achieved using chiral chromatography. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose. csfarmacie.cznih.gov
Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz Specific columns, such as those based on polysaccharide derivatives like Chiralcel OJ-H or Chiralpak AD-H, have been successfully used to determine the enantiomeric excess of related chiral compounds. rsc.org
Chiral GC: Gas chromatography on a chiral stationary phase is another established method for separating volatile enantiomers. nih.gov Analytical data for racemic this compound is available in databases, which includes retention indices on various standard non-polar GC columns, providing a basis for analytical identification. nist.govnist.gov
The confirmation of the structure of any separated isomer, whether regio- or stereo-, is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. pearson.comnist.gov
| Isomer Type | Analytical Technique | Key Details / Example |
|---|---|---|
| Regioisomers | Fractional Distillation | Separation based on differences in boiling points. |
| Regioisomers | Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. Retention indices for this compound on SE-30 and OV-101 columns are documented. nist.gov |
| Stereoisomers (Enantiomers) | Chiral High-Performance Liquid Chromatography (HPLC) | Employs Chiral Stationary Phases (CSPs) for separation. Columns like Chiralcel and Chiralpak are used. rsc.orgcsfarmacie.cz |
| Stereoisomers (Enantiomers) | Chiral Gas Chromatography (GC) | Utilizes CSPs to resolve volatile enantiomers. nih.gov |
| All Isomers | Nuclear Magnetic Resonance (NMR) | Provides structural confirmation by analyzing the chemical environment of atomic nuclei. rsc.org |
| All Isomers | Infrared (IR) Spectroscopy | Identifies functional groups and aids in structural elucidation. nist.gov |
Advanced Research Techniques and Methodological Innovations
In-situ Monitoring of Reactions
The real-time analysis of chemical reactions as they occur, known as in-situ monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For reactions involving (1-Chloroethyl)benzene, spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful tools.
A computational study of 1-chloroethylbenzene has detailed its vibrational spectra, providing a theoretical foundation for its experimental monitoring. materialsciencejournal.org The calculated harmonic vibrational wavenumbers using methods like B3LYP/6-31G* show good agreement with the experimental FTIR and FT-Raman spectra. materialsciencejournal.org This allows for the precise assignment of characteristic peaks, which can then be tracked in real-time during a reaction to determine the concentration of reactants, intermediates, and products. For instance, the C-Cl stretching vibration, a key bond in this compound, can be monitored to follow the progress of its formation or subsequent substitution reactions.
While direct in-situ monitoring studies specifically on this compound synthesis are not extensively documented in readily available literature, the principles are well-established for similar benzylic halides. The application of these techniques would enable researchers to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproduct formation in real-time.
Catalytic System Development for Specific Reactions
The development of efficient and selective catalytic systems is crucial for the synthesis and transformation of this compound. Research has focused on designing catalysts that can promote specific reactions, such as its formation from readily available starting materials or its use in subsequent coupling reactions.
Iron-Catalyzed Systems
Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a promising catalyst in organic synthesis. Iron(III) chloride (FeCl₃) has shown catalytic activity in the hydroarylation of styrenes, a reaction that can be adapted for the synthesis of 1,1-diarylalkanes. lookchem.comdntb.gov.ua This suggests the potential for iron-based catalysts in reactions involving the electrophilic activation of styrenes, a possible precursor to this compound via hydrochlorination.
The hydrochlorination of styrene (B11656) to produce this compound can be catalyzed by various metal halides, including FeCl₃. beilstein-journals.org The catalytic activity is attributed to the formation of hydrogen chloride-metal halide complexes. beilstein-journals.org Furthermore, iron-catalyzed systems have been developed for the oxidative amination of benzylic C(sp³)-H bonds, highlighting the versatility of iron catalysts in functionalizing the benzylic position. While not a direct synthesis of this compound, this demonstrates the potential of iron catalysts to mediate reactions at the benzylic carbon, which is relevant to both the synthesis and subsequent reactions of the target compound.
Flow Chemistry Applications in Synthesis
Flow chemistry, utilizing microreactors and continuous flow systems, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of benzylic chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry.
While specific literature on the continuous flow synthesis of this compound is limited, related processes for other benzylic chlorides have been successfully developed. For example, the synthesis of N-benzylhydroxylamine hydrochloride from benzyl (B1604629) chloride has been optimized in a continuous-flow reactor, achieving higher yields at lower temperatures and with reduced waste compared to batch methods. mdpi.com Another example is the continuous flow synthesis of m-trifluoromethyl benzyl chloride, which addresses the challenges of heat release and difficult industrialization associated with batch production. google.com These examples demonstrate the feasibility and benefits of applying flow chemistry to the synthesis of benzylic chlorides, and similar principles could be readily adapted for the production of this compound. The use of continuous photochlorination processes in tower reactors has also been reported for the preparation of benzyl chloride, offering high product purity and suitability for industrial production. wipo.int
Green Chemistry Principles in this compound Synthesis and Reactions
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound, this involves the use of environmentally friendly reagents and catalysts, as well as the development of more sustainable synthetic routes.
Environmentally Friendly Reagents and Catalysts
A key aspect of green chemistry is the replacement of toxic and hazardous reagents with safer alternatives. In the synthesis of this compound, traditional methods might involve harsh chlorinating agents. Research into greener alternatives for the chlorination of ethylbenzene (B125841) would focus on reagents that are less hazardous and produce fewer toxic byproducts.
The use of iron catalysts, as discussed in section 7.2.1, is a prime example of employing an environmentally friendly catalyst. lookchem.comdntb.gov.uabeilstein-journals.org Iron is abundant, non-toxic, and can often replace more hazardous or precious metal catalysts. For instance, the synthesis of ethylbenzene, a precursor to this compound, has been studied using chloroaluminate ionic liquids as catalysts, which can be more efficient than traditional Lewis acids like aluminum chloride. epa.gov The development of sustainable catalytic processes, potentially powered by renewable energy, is a key goal in this area.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (1-chloroethyl)benzene, and how can purity be optimized during synthesis?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of benzene with 1-chloroethyl chloride in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis purification involves silica gel chromatography (2% ethyl acetate/hexanes) to isolate the product, with purity verified by GC (>95%) and NMR spectroscopy . For reproducibility, experimental details (e.g., solvent ratios, catalyst loading) must align with literature protocols to avoid side reactions like polyalkylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include δ ~3.7–3.8 ppm (q, J = 7.0 Hz, CH-Cl) and δ ~1.4 ppm (d, J = 7.0 Hz, CH₃) in CDCl₃. Aromatic protons appear at δ 7.1–7.4 ppm .
- Chiral SFC : Critical for enantiomeric excess (ee) determination in asymmetric syntheses, using columns like AS or OD with CO₂/IPA gradients .
- FTIR : Peaks at ~1716 cm⁻¹ (C=O stretch in derivatives) and 3027 cm⁻¹ (C-H aromatic) confirm structural integrity .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- PPE : Use gloves (Polyvinyl Alcohol, Viton) and protective clothing (Tychem® CPF 4) to prevent skin contact .
- Ventilation : Conduct reactions in fume hoods due to flammability (UN 1993, Class 3) and volatility (bp 195°C) .
- First Aid : Immediate decontamination with water for skin/eye exposure and medical evaluation for inhalation .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved, and what factors influence enantiomeric excess?
- Methodology : Catalytic asymmetric reductive cross-coupling (e.g., Ni/ligand systems) enables stereocontrol. Key parameters include:
- Solvent : THF/DMA mixtures enhance reaction efficiency .
- Catalyst Loading : 5–10 mol% of chiral ligands (e.g., BINAP derivatives) improves ee (up to 91%) .
- Temperature : Lower temperatures (−20°C to 0°C) reduce racemization .
Q. How should researchers resolve contradictions in toxicity data across studies on this compound?
- Methodology :
- Cross-Validation : Compare in vitro (e.g., Ames test) and in vivo (rodent bioassays) datasets to identify dose-dependent discrepancies .
- Metabolite Profiling : Use LC-MS to detect reactive intermediates (e.g., epoxides) that may explain mechanistic variability .
- Statistical Rigor : Apply ANOVA to assess inter-study variability in LD₅₀ values and EC₅₀ thresholds .
Q. What strategies mitigate side reactions during catalytic functionalization of this compound?
- Methodology :
- Additives : Triethylamine or molecular sieves suppress HCl byproduct accumulation in acylations .
- Isotopic Labeling : Use deuterated analogs (e.g., (1-chloroethyl-d₅)benzene) to track reaction pathways via GC-MS .
- Kinetic Monitoring : In situ FTIR or Raman spectroscopy identifies intermediates (e.g., carbocations) that drive undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
